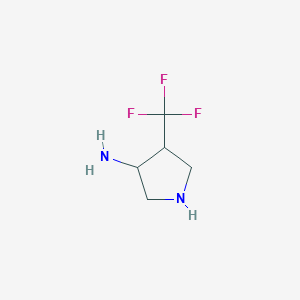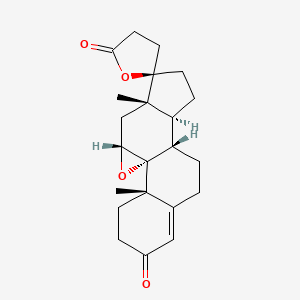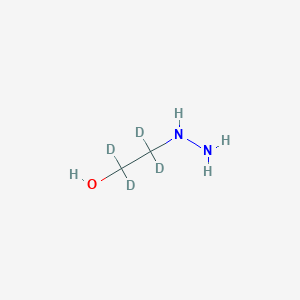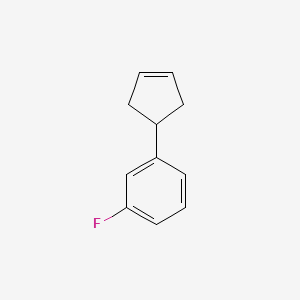
1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone typically involves multi-step organic reactions. The process begins with the formation of smaller cyclic intermediates, which are then linked together through a series of condensation reactions. These reactions often require specific catalysts and controlled conditions, such as temperature and pH, to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process is carefully monitored to maintain the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone involves its interaction with specific molecular targets and pathways. The compound’s large cyclic structure allows it to bind to various biomolecules, potentially inhibiting or modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
1,8,15,22,29,36-Hexaazacyclodotetracontane-2,7,16,21,30,35-hexone can be compared to other similar compounds, such as:
Cyclodextrins: These are cyclic oligosaccharides with a similar ring structure but different functional groups and applications.
Crown Ethers: These compounds also have a cyclic structure with multiple oxygen atoms, used primarily for their ability to complex with metal ions.
Calixarenes: These are large cyclic molecules with a similar ability to form host-guest complexes, used in supramolecular chemistry.
The uniqueness of this compound lies in its specific arrangement of nitrogen and oxygen atoms, which imparts distinct chemical properties and reactivity .
Propiedades
Número CAS |
4174-07-6 |
|---|---|
Fórmula molecular |
C36H66N6O6 |
Peso molecular |
678.9 g/mol |
Nombre IUPAC |
1,8,15,22,29,36-hexazacyclodotetracontane-2,7,16,21,30,35-hexone |
InChI |
InChI=1S/C36H66N6O6/c43-31-19-7-8-21-33(45)39-27-15-3-4-17-29-41-35(47)23-11-12-24-36(48)42-30-18-6-5-16-28-40-34(46)22-10-9-20-32(44)38-26-14-2-1-13-25-37-31/h1-30H2,(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H,41,47)(H,42,48) |
Clave InChI |
JESUUVMABJHXHX-UHFFFAOYSA-N |
SMILES canónico |
C1CCCNC(=O)CCCCC(=O)NCCCCCCNC(=O)CCCCC(=O)NCCCCCCNC(=O)CCCCC(=O)NCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,13S,14S,26S)-1,14-dihydroxy-9,22-bis(4-hydroxyphenyl)-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B13418314.png)


![2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13418332.png)

![4-Bromobenzo[b]thiophen-3(2H)-one](/img/structure/B13418347.png)


![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt](/img/structure/B13418379.png)


